2-Butyne
Overview
Description
Synthesis Analysis
Microwave-assisted Cu(I)-catalyzed synthesis provides an efficient route to produce unsymmetrical 1,4-diamino-2-butynes through a domino process involving cross-A3-coupling/decarboxylative coupling. This method demonstrates high chemoselectivity and yields a series of products from moderate to good yields (Xu, Feng, & Van der Eycken, 2021). Additionally, the synthesis of 1,4-dichloro-2-butyne, a crucial intermediate in various fields, has been achieved by reacting 2-butyne-1,4-diol with thionyl dichloride, providing insights into its boiling point and structural confirmation through IR, 1HNMR, and MS spectrum analyses (Xian et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-butyne, closely related to 2-butyne, has been elucidated using gas electron diffraction and ab initio calculations, providing critical parameters such as bond lengths and angles that shed light on the structural aspects of alkynes (Bastiansen et al., 1995).
Chemical Reactions and Properties
Research has demonstrated the feasibility of achieving hydroacylation of 2-butyne from both alcohol and aldehyde oxidation levels via ruthenium-catalyzed C-C bond-forming transfer hydrogenation, highlighting the compound's versatility in synthesizing alpha, beta-unsaturated ketones with complete E-stereoselectivity (Williams et al., 2009).
Physical Properties Analysis
The adsorption structure of 2-butyne on Si(100)-(2×1) surfaces has been studied, revealing that 2-butyne chemisorbs as a molecule without dissociation. This study, using STM and RIS alongside DFT calculations, indicates a unique di-σ bonding between the C≡C bond and the Si dimer, differentiating it from acetylene's binding geometries on similar surfaces (Kim et al., 2003).
Chemical Properties Analysis
The study of reactions between C2H and 2-butyne has led to a deeper understanding of the mechanism and product distribution in these reactions, with predictions indicating the formation of ethynylallene and 2-ethynyl-1,3-butadiene as major products. This research combines ab initio calculations with RRKM calculations to explore the complex potential energy surface and product branching ratios, contributing significantly to the understanding of 2-butyne's chemical behavior (Jamal & Mebel, 2011).
Scientific Research Applications
Application 1: Synthesis of Alkylated Hydroquinones
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Butyne, along with propyne, is used to synthesize alkylated hydroquinones in the total synthesis of Vitamin E .
Application 2: Pharmaceutical Intermediates
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 2-Butyne is used as an intermediate in the synthesis of various pharmaceutical compounds .
Application 3: Production of Plastics and Synthetic Rubber
- Scientific Field : Polymer Chemistry
- Summary of the Application : 2-Butyne, like other alkynes, is used in the production of plastics and synthetic rubber .
Application 4: Fuel in Welding and Cutting Operations
- Scientific Field : Industrial Chemistry
- Summary of the Application : 2-Butyne is used as a fuel in welding and cutting operations, providing a high temperature flame .
Application 5: Solvent and Reagent in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Butyne is used as a solvent and a reagent in organic synthesis reactions .
Application 6: Starting Material for Larger Organic Compounds
Safety And Hazards
properties
IUPAC Name |
but-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMQEEKYCVKGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Record name | CROTONYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/475 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25684-85-9 | |
Record name | 2-Butyne, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25684-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3060116 | |
Record name | 2-Butyne | |
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Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air., Clear colorless liquid with an odor of petroleum; [CAMEO] | |
Record name | CROTONYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/475 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Butyne | |
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URL | https://haz-map.com/Agents/8620 | |
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Flash Point |
-4 °F (NFPA, 2010) | |
Record name | CROTONYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/475 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
706.0 [mmHg] | |
Record name | 2-Butyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8620 | |
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Product Name |
2-Butyne | |
CAS RN |
503-17-3 | |
Record name | CROTONYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/475 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Butyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503173 | |
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Record name | 2-Butyne | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.239 | |
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Record name | 2-BUTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKE6D3018E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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